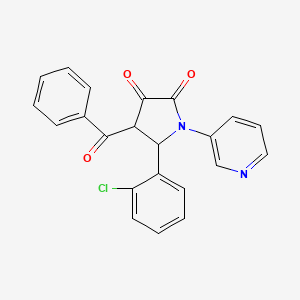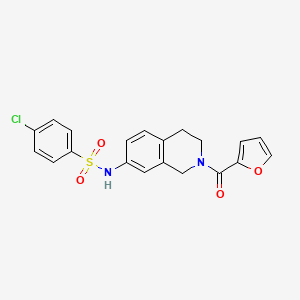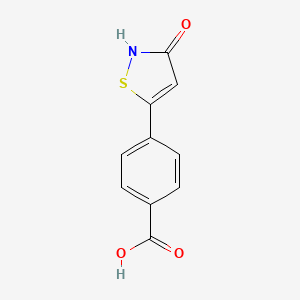![molecular formula C7H14N2 B2472170 2-甲基-2,5-二氮杂双环[2.2.2]辛烷 CAS No. 59893-25-3](/img/structure/B2472170.png)
2-甲基-2,5-二氮杂双环[2.2.2]辛烷
描述
2-Methyl-2,5-diazabicyclo[222]octane is a bicyclic organic compound with the molecular formula C7H14N2 This compound is a derivative of 1,4-diazabicyclo[22It is a colorless solid that is highly nucleophilic and is used as a catalyst and reagent in various organic synthesis processes .
科学研究应用
2-Methyl-2,5-diazabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and rearrangements.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
Target of Action
2-Methyl-2,5-diazabicyclo[2.2.2]octane, also known as DABCO , is a highly nucleophilic tertiary amine base . It is commonly used as a catalyst and reagent in polymerization and organic synthesis . Its primary targets are organic compounds that require a weak Lewis base for their reactions .
Mode of Action
DABCO interacts with its targets by acting as a weak Lewis base . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This allows DABCO to show the properties of an uncharged supernucleophile . Its supernucleophilic properties, in combination with those of a nucleofuge, enable the use of DABCO as a catalyst of a series of organic reactions .
Biochemical Pathways
A unique fungal P450 enzyme, CtdY, catalyzes the cleavage of the amide bond in the 2,5-diazabicyclo[2.2.2]octane system, followed by a decarboxylation step to form the 6/5/5/6/6 pentacyclic ring in 21R-citrinadin A . This is a key step in the transformation of 2,5-diazabicyclo[2.2.2]octane-containing prenylated indole alkaloids (PIAs) into a distinct class of pentacyclic compounds .
Pharmacokinetics
It is known that dabco is a colorless, solid organic compound with good solubility in many polar, as well as nonpolar solvents . This suggests that it may have good bioavailability.
Result of Action
The result of DABCO’s action is the facilitation of various organic reactions. For example, it is used as a catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It is also used in the Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .
Action Environment
DABCO is hygroscopic and has a tendency of sublimation at room temperature . It also reacts with CO2 and air moisture . Therefore, it must be stored under an inert gas atmosphere in a refrigerator . These environmental factors can influence the action, efficacy, and stability of DABCO.
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-2,5-diazabicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the cycloaddition of 3-oxidopyraziniums with acrylate and acrylic acid derivatives. This reaction can yield 2,5-diazabicyclo[2.2.2]octane derivatives through a Wagner-Meerwein rearrangement . Another method involves the quaternization of 3-hydroxypyridine with an alkyl halide, followed by O-deprotonation under room-temperature conditions .
Industrial Production Methods
Industrial production of 2-Methyl-2,5-diazabicyclo[2.2.2]octane typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving the use of specialized reactors and purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
2-Methyl-2,5-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions due to its high nucleophilicity.
Common Reagents and Conditions
Common reagents used in reactions with 2-Methyl-2,5-diazabicyclo[2.2.2]octane include acrylates, acrylic acids, and alkyl halides. Reaction conditions often involve room temperature or slightly elevated temperatures, depending on the desired reaction .
Major Products
The major products formed from reactions involving 2-Methyl-2,5-diazabicyclo[2.2.2]octane include various bicyclic and tricyclic compounds, which can be further utilized in organic synthesis and industrial applications .
相似化合物的比较
2-Methyl-2,5-diazabicyclo[2.2.2]octane is similar to other bicyclic amines such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Both compounds share a similar bicyclic structure and nucleophilic properties.
Quinuclidine: This compound has a similar structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic amine with different functional groups and applications.
The uniqueness of 2-Methyl-2,5-diazabicyclo[2.2.2]octane lies in its specific reactivity and applications in organic synthesis, making it a valuable compound in both research and industrial settings .
属性
IUPAC Name |
2-methyl-2,5-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-5-6-2-3-7(9)4-8-6/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIMUJOQZCMEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2472089.png)
![N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2472091.png)
![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2472092.png)
![Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2472093.png)



![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2472099.png)


![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2472107.png)

![4-Chloro-2-methyl-5-{[2-(piperazin-1-yl)ethyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride](/img/structure/B2472110.png)
